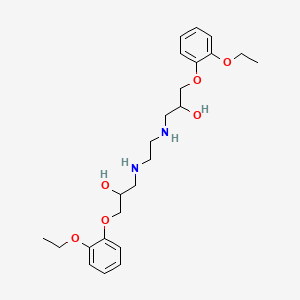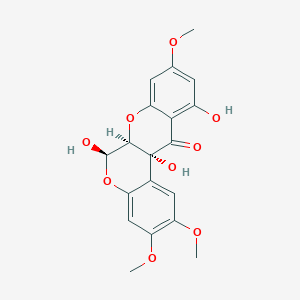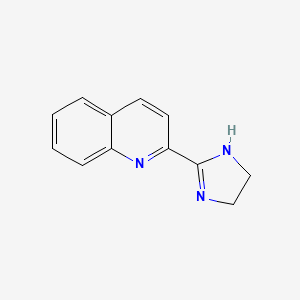
carbacyclin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbaprostacyclin, also known as Carba-PGI2, is a synthetic analog of prostacyclin (PGI2). Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis. Carbaprostacyclin mimics these effects and is used in various scientific and medical applications due to its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbaprostacyclin is synthesized through a series of chemical reactions starting from prostacyclin. The synthetic route involves the modification of the prostacyclin structure to enhance its stability and biological activity.
Industrial Production Methods
Industrial production of carbaprostacyclin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient conversion of starting materials into the final product .
Chemical Reactions Analysis
Types of Reactions
Carbaprostacyclin undergoes various chemical reactions, including:
Oxidation: Carbaprostacyclin can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in carbaprostacyclin, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of carbaprostacyclin include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction efficiency .
Major Products
The major products formed from the chemical reactions of carbaprostacyclin include various analogs and derivatives with modified biological activities. These products are often used in research to explore the structure-activity relationships and therapeutic potential of carbaprostacyclin .
Scientific Research Applications
Carbaprostacyclin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactivity of prostacyclin analogs.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential therapeutic applications in cardiovascular diseases, such as hypertension and thrombosis, due to its vasodilatory and anti-platelet aggregation properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Carbaprostacyclin exerts its effects by binding to prostacyclin receptors on the surface of target cells. This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to vasodilation and inhibition of platelet aggregation. Additionally, carbaprostacyclin can activate peroxisome proliferator-activated receptor delta (PPARδ), which regulates gene expression related to lipid metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
Prostacyclin (PGI2): The natural counterpart of carbaprostacyclin, with similar biological activities but less stability.
Iloprost: A synthetic analog of prostacyclin used in the treatment of pulmonary arterial hypertension.
Treprostinil: Another prostacyclin analog with a longer half-life, used for similar therapeutic purposes
Uniqueness
Carbaprostacyclin is unique due to its enhanced stability compared to natural prostacyclin, making it more suitable for therapeutic applications. Its ability to activate PPARδ also distinguishes it from other prostacyclin analogs, providing additional benefits in regulating lipid metabolism and inflammation .
Properties
IUPAC Name |
5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFRIPGNUQRGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69552-46-1 |
Source


|
| Record name | Carbacyclin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B1197421.png)

![2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1197423.png)


![2-Pyridinecarboxylic acid [2-(2,3-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1197432.png)
